molecular formula C12H14N2O B13302580 (Furan-2-ylmethyl)[1-(pyridin-2-YL)ethyl]amine

(Furan-2-ylmethyl)[1-(pyridin-2-YL)ethyl]amine

Cat. No.: B13302580
M. Wt: 202.25 g/mol
InChI Key: VFZXCJUBQVYIAT-UHFFFAOYSA-N
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Description

(Furan-2-ylmethyl)[1-(pyridin-2-YL)ethyl]amine is an organic compound with the molecular formula C12H14N2O. It is a heterocyclic amine that contains both furan and pyridine rings, making it an interesting subject for research in various fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-2-ylmethyl)[1-(pyridin-2-YL)ethyl]amine typically involves the reaction of furan-2-carboxaldehyde with 2-pyridylmethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for better control over reaction conditions and scalability, making it feasible to produce large quantities of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

(Furan-2-ylmethyl)[1-(pyridin-2-YL)ethyl]amine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce various amine derivatives .

Scientific Research Applications

(Furan-2-ylmethyl)[1-(pyridin-2-YL)ethyl]amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (Furan-2-ylmethyl)[1-(pyridin-2-YL)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Furan-2-ylmethyl)[1-(pyridin-2-YL)ethyl]amine is unique due to the presence of both furan and pyridine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-pyridin-2-ylethanamine

InChI

InChI=1S/C12H14N2O/c1-10(12-6-2-3-7-13-12)14-9-11-5-4-8-15-11/h2-8,10,14H,9H2,1H3

InChI Key

VFZXCJUBQVYIAT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)NCC2=CC=CO2

Origin of Product

United States

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